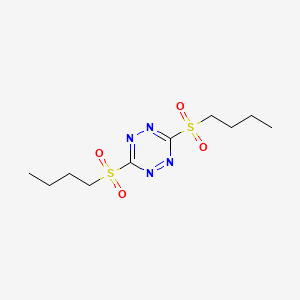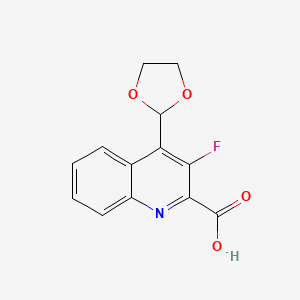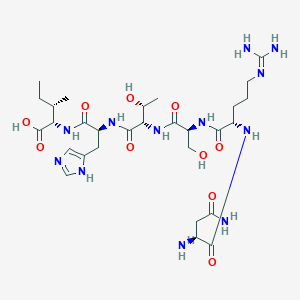
3,6-Di(butane-1-sulfonyl)-1,2,4,5-tetrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-Di(butane-1-sulfonyl)-1,2,4,5-tetrazine is a synthetic organic compound belonging to the tetrazine family. Tetrazines are known for their unique chemical properties and potential applications in various fields, including materials science, medicinal chemistry, and chemical biology. The presence of butane-1-sulfonyl groups in this compound may impart specific reactivity and stability characteristics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Di(butane-1-sulfonyl)-1,2,4,5-tetrazine typically involves the following steps:
Formation of Tetrazine Core: The tetrazine core can be synthesized through the cyclization of appropriate precursors, such as hydrazine derivatives and nitriles, under controlled conditions.
Introduction of Butane-1-sulfonyl Groups: The butane-1-sulfonyl groups can be introduced through sulfonylation reactions using butane-1-sulfonyl chloride in the presence of a base, such as triethylamine, under anhydrous conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: To control reaction parameters and improve efficiency.
Purification Techniques: Such as recrystallization, chromatography, or distillation to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
3,6-Di(butane-1-sulfonyl)-1,2,4,5-tetrazine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The sulfonyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines, alcohols, or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or other reduced derivatives.
Substitution: Compounds with new functional groups replacing the sulfonyl groups.
Applications De Recherche Scientifique
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: For labeling and imaging studies due to its unique reactivity.
Medicine: Potential use in drug development or as a diagnostic tool.
Industry: In the production of advanced materials or as a catalyst in chemical processes.
Mécanisme D'action
The mechanism of action of 3,6-Di(butane-1-sulfonyl)-1,2,4,5-tetrazine involves its interaction with specific molecular targets and pathways. The compound’s reactivity may be attributed to the presence of the tetrazine core and sulfonyl groups, which can participate in various chemical reactions. The exact molecular targets and pathways depend on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,6-Di(phenylsulfonyl)-1,2,4,5-tetrazine: Similar structure with phenylsulfonyl groups instead of butane-1-sulfonyl groups.
3,6-Di(methylsulfonyl)-1,2,4,5-tetrazine: Similar structure with methylsulfonyl groups.
Uniqueness
3,6-Di(butane-1-sulfonyl)-1,2,4,5-tetrazine is unique due to the presence of butane-1-sulfonyl groups, which may impart specific reactivity and stability characteristics compared to other similar compounds. This uniqueness can influence its applications and effectiveness in various fields.
Propriétés
Numéro CAS |
832112-53-5 |
|---|---|
Formule moléculaire |
C10H18N4O4S2 |
Poids moléculaire |
322.4 g/mol |
Nom IUPAC |
3,6-bis(butylsulfonyl)-1,2,4,5-tetrazine |
InChI |
InChI=1S/C10H18N4O4S2/c1-3-5-7-19(15,16)9-11-13-10(14-12-9)20(17,18)8-6-4-2/h3-8H2,1-2H3 |
Clé InChI |
JALZXHKNUHPBEF-UHFFFAOYSA-N |
SMILES canonique |
CCCCS(=O)(=O)C1=NN=C(N=N1)S(=O)(=O)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Ethyl-2',4'-difluoro-N-(4-hydroxybutyl)[1,1'-biphenyl]-4-sulfonamide](/img/structure/B14192835.png)
![4,7-Methanobenzo[c]thiophene, 1,3,3a,4,7,7a-hexahydro-](/img/structure/B14192849.png)
![Pyrido[4,3-c][1,5]naphthyridine](/img/structure/B14192857.png)
![Phenyl 5-bromo-2-[(4-butoxyphenyl)sulfanyl]benzoate](/img/structure/B14192863.png)

![6-(Phenoxymethyl)-3-(pyrazin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14192870.png)


![4-{5-[(5-Chloropyridin-3-yl)oxy]pyridin-3-yl}benzaldehyde](/img/structure/B14192891.png)

![dipropan-2-yl 2-[(1R)-2-nitro-1-phenylethyl]propanedioate](/img/structure/B14192899.png)


